Purapuridine
Description
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVISVAMQJWJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871610 | |
| Record name | Solauricidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Solasodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7186 | |
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| Record name | Solasodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-497 | |
| Record name | SOLASODINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM | |
CAS No. |
126-17-0, 1415-77-6 | |
| Record name | solasodine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179187 | |
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| Record name | solasodine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Solauricidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |
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| Record name | Solasodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341 | |
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| Record name | SOLASODINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Solasodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200-202 °C, 200 - 201 °C | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |
| Record name | SOLASODINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |
| Record name | Solasodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Applications and Derivatives Research of Purapuridine
Purapuridine as a Precursor in Steroidal Compound Synthesis
This compound is a key precursor in the commercial synthesis of complex steroidal compounds, owing to its structural similarity to other important steroidal molecules. numberanalytics.commedcraveonline.com A pivotal application is its conversion to 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a crucial intermediate in the manufacture of numerous steroidal drugs, including corticosteroids, progestogens, androgens, and estrogens. google.comwikipedia.org The process, often referred to as the Marker degradation, involves a series of chemical transformations to modify the side chain of the this compound molecule.
The steroidal hormones that can be synthesized from the key intermediate, 16-DPA, are extensive and vital in medicine. wikipedia.org
Table 1: Examples of Steroidal Drugs Derived from 16-Dehydropregnenolone Acetate (16-DPA)
| Steroid Class | Examples |
|---|---|
| Corticosteroids | Hydrocortisone, Betamethasone, Dexamethasone |
| Progestogens | Progesterone, Levonorgestrel, Medroxyprogesterone acetate |
| Androgens | Testosterone and its esters |
| Estrogens | Estradiol and its esters (e.g., Estradiol cypionate), Ethinylestradiol |
This table is based on information from reference wikipedia.org.
Strategies for this compound Derivative Synthesis for Research Purposes
Beyond its role as a precursor for established hormones, this compound is a versatile scaffold for synthesizing novel derivatives for pharmacological research. These modifications aim to explore and enhance the inherent biological activities of the parent molecule, which include anticancer, anti-inflammatory, and antimicrobial properties. iomcworld.comnih.gov
A primary strategy involves the synthesis of glycosidic derivatives. Researchers have synthesized a series of this compound glycosides to investigate the impact of different sugar moieties on cytotoxic activity. researchgate.netddtjournal.com In one study, a new series of solasodine (B1681914) glycosides were synthesized using a transglycosylation strategy and evaluated against several human cancer cell lines. ddtjournal.com The results indicated that derivatives with rhamnose, 2-hydroxyethoxymethyl, and 1,3-dihydroxypropan-2-yloxy-methyl groups at the 3-O-position exhibited significant anticancer activity. researchgate.netddtjournal.com
Another common approach is the modification of the steroidal backbone, particularly at the C-3 position. A study on novel this compound derivatives investigated the effect of various substituent groups at the C-3 position on the proliferation of prostate cancer (PC-3) cells. nih.govfrontiersin.org While etherification and most esterifications at C-3 did not enhance antiproliferative activity, one derivative with a 1-naphthoyl group showed notable inhibitory effects. nih.govfrontiersin.org
The following tables summarize the findings from research on this compound derivatives, highlighting the synthesized compounds and their observed biological activities.
Table 2: Anticancer Activity of Synthesized this compound (Solasodine) Glycoside Derivatives
| Derivative | Sugar Moiety | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 2 | Rhamnose | PC3 | ~7.2-18.4 | ddtjournal.com |
| K562 | 18.8 | ddtjournal.com | ||
| Compound 3 | PC3 | ~7.2-18.4 | ddtjournal.com | |
| Compound 8 | 2-hydroxyethoxymethyl | PC3 | ~7.2-18.4 | researchgate.netddtjournal.com |
| Compound 9 | 1,3-dihydroxypropan-2-yloxy-methyl | PC3 | ~7.2-18.4 | researchgate.netddtjournal.com |
| K562 | 17.0 | ddtjournal.com |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Antiproliferative Activity of C-3 Substituted this compound (Solasodine) Derivatives against PC-3 Cancer Cells
| Derivative | C-3 Substituent | Antiproliferative Activity (IC50) | Reference |
|---|---|---|---|
| This compound (Solasodine) | 3β-hydroxyl | 25 µmol/L | iomcworld.com |
| Analogue 91 | Not specified in abstract | Most potent inhibitory effect | nih.govfrontiersin.org |
| Analogue 89 | 1-naphthoyl | Enhanced antiproliferative activity | nih.govfrontiersin.org |
| Analogues 84-88 | Various ether and ester groups | No enhancement of activity | nih.govfrontiersin.org |
This table is compiled from findings reported in references iomcworld.comnih.govfrontiersin.org.
These synthetic strategies demonstrate the broad utility of this compound in medicinal chemistry. Its role as a readily available precursor for industrial steroid production is well-established, while ongoing research into its novel derivatives continues to uncover new compounds with potential therapeutic applications, particularly in oncology.
Molecular and Cellular Research on Purapuridine S Biological Activities
Investigation of Molecular Targets and Binding Interactions
Research into the molecular mechanisms of Purapuridine has identified interactions with key cellular components, including proteins and nucleic acids.
Computational and experimental studies have been employed to understand the binding of this compound to protein targets. Molecular docking, a computational technique, predicts the preferred orientation and affinity of a ligand when bound to a receptor. openaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and analyzing protein-ligand interactions. openaccessjournals.commdpi.com The stability of these interactions is a key indicator of reliable predictions. mdpi.com
This compound has been identified as a ligand for various proteins. It has been shown to interact with the p53-MDM2 complex. medchemexpress.commedchemexpress.com The p53 protein is a tumor suppressor that regulates the cell cycle and promotes DNA repair and apoptosis. researchgate.net
Table 1: Investigated Protein-Ligand Interactions of this compound
| Protein Target | Interaction Description | Research Method |
|---|---|---|
| p53-MDM2 complex | Inhibition of the complex. medchemexpress.commedchemexpress.com | Not specified in provided results |
| Gankyrin | Binds to gankyrin. abmole.com | Not specified in provided results |
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org They can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. wikipedia.orgnih.gov The inhibitory mechanism can be reversible or irreversible. wikipedia.orgfrontiersin.org
This compound has been shown to modulate the activity of certain enzymes. It inhibits the p53-MDM2 complex, which in turn affects the levels of p21Waf1/Cip1 and Bcl-2 proteins. medchemexpress.commedchemexpress.com Bcl-2 is an anti-apoptotic protein, and its inhibition can promote cell death. researchgate.net
Table 2: Enzyme Modulation by this compound
| Enzyme/Protein Complex | Effect | Observed Mechanism |
|---|---|---|
| p53-MDM2 complex | Inhibition. medchemexpress.commedchemexpress.com | Not specified in provided results |
| Bcl-2 | Inhibition. medchemexpress.com | Downregulation of anti-apoptotic protein. researchgate.net |
| p21Waf1/Cip1 | Inhibition. medchemexpress.com | Not specified in provided results |
| Matrix Metalloproteinases (MMPs) | Downregulation. abmole.com | Not specified in provided results |
Nucleic acids, such as DNA and RNA, can have their functions regulated by chemical modifications. nih.gov MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) and leading to translational repression or destabilization. mdpi.comwikipedia.org
This compound has been found to influence the expression of microRNAs. Specifically, it has been shown to downregulate the expression of miR-21. abmole.com MiR-21 is implicated in processes such as cell invasion. abmole.com
Analysis of Cellular Processes and Pathways
The molecular interactions of this compound translate into observable effects on cellular processes, including apoptosis and differentiation.
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. It can be initiated through extrinsic and intrinsic pathways, both of which can be influenced by the p53 protein. researchgate.net The intrinsic pathway involves the release of cytochrome-C from the mitochondria, which is regulated by pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. researchgate.net
This compound has been demonstrated to induce apoptosis in various cancer cell lines. medchemexpress.comtargetmol.com This induction is achieved by inhibiting the p53-MDM2 complex, which leads to the inhibition of the anti-apoptotic protein Bcl-2. medchemexpress.com The process of apoptosis is characterized by morphological changes such as cell membrane blebbing and the formation of apoptotic bodies. researchgate.net
Table 3: Cellular Apoptosis Induction by this compound
| Cell Line | Observation | Associated Molecular Events |
|---|---|---|
| Pancreatic Cancer Cells | Potent anti-tumor activity. abmole.com | Not specified in provided results |
| Human Lung Cancer Cells | Inhibition of invasion. abmole.com | Downregulation of miR-21 and MMPs expression. abmole.com |
| HeLa (Cervical Cancer) | Selective cytotoxicity. targetmol.com | Not specified in provided results |
| U937 (Human Myeloid Leukemia) | Selective cytotoxicity. targetmol.com | Not specified in provided results |
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. ki.se Stem cells, for example, can differentiate into various cell lineages. indiabioscience.org This process involves changes in gene expression, which can be influenced by epigenetic modifications. indiabioscience.org
This compound has shown effects on cellular differentiation. In P19 cells, treatment with this compound resulted in significant sprouting and the expression of several neuronal markers, including βIII-tubulin, synaptophysin, MAP2, ChAT, and the neuroblast marker doublecortin. medchemexpress.com
Modulation of Biofilm Formation and Quorum Sensing
This compound, a steroidal alkaloid, has been identified as a modulator of biofilm formation and quorum sensing (QS) in bacteria. researchgate.net Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in the formation of biofilms. mdpi.comfrontiersin.org Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which can confer resistance to antimicrobial agents. frontiersin.org
Research has shown that this compound can interfere with these processes. At lower concentrations, it has been observed to impact biofilm formation and quorum sensing. researchgate.net The disruption of quorum sensing can, in turn, inhibit the development of biofilms, making bacteria more susceptible to conventional treatments. mdpi.com The specific mechanisms by which this compound modulates these systems are a subject of ongoing investigation, but its activity highlights its potential as a tool for studying and potentially controlling bacterial pathogenicity.
Impact on Gene and Protein Expression Profiles
This compound, also known as Solasodine (B1681914), exerts a significant influence on the expression of various genes and proteins involved in cellular processes. selleckchem.comselleckchem.com The journey from a gene to a functional protein involves two main stages: transcription, where the genetic information from DNA is copied into messenger RNA (mRNA), and translation, where the mRNA sequence is used to synthesize a protein. medlineplus.gov
Studies have demonstrated that this compound can alter the expression levels of specific mRNAs and their corresponding proteins. For instance, it has been shown to decrease the mRNA levels of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). selleckchem.comselleckchem.comselleck.co.jp These enzymes are involved in the degradation of the extracellular matrix. Concurrently, this compound treatment has been found to increase the expression of Reversion-Inducing Cysteine-rich protein with Kazal motifs (RECK), an inhibitor of MMPs. selleckchem.comselleckchem.comselleck.co.jp
Furthermore, this compound has been observed to downregulate the expression of the oncogenic microRNA-21 (miR-21). selleckchem.comselleckchem.comselleck.co.jp MicroRNAs are small non-coding RNA molecules that play a key role in regulating gene expression post-transcriptionally. The downregulation of miR-21 by this compound is significant as miR-21 is known to target RECK. selleckchem.comselleckchem.com In neuroblastoma cells, treatment with solasodine has been shown to induce the expression of several neuronal markers, including βIII-tubulin, synaptophysin, MAP2, and the neuroblast marker doublecortin. medchemexpress.com
The following table summarizes the observed effects of this compound on gene and protein expression:
Table 1: Effect of this compound on Gene and Protein Expression| Gene/Protein | Effect of this compound | Reference |
|---|---|---|
| Matrix Metalloproteinase-2 (MMP-2) | Decreased mRNA level | selleckchem.comselleckchem.comselleck.co.jp |
| Matrix Metalloproteinase-9 (MMP-9) | Decreased mRNA level | selleckchem.comselleckchem.comselleck.co.jp |
| RECK | Increased expression | selleckchem.comselleckchem.comselleck.co.jp |
| microRNA-21 (miR-21) | Downregulated | selleckchem.comselleckchem.comselleck.co.jp |
| βIII-tubulin | Induced expression | medchemexpress.com |
| Synaptophysin | Induced expression | medchemexpress.com |
| MAP2 | Induced expression | medchemexpress.com |
| Doublecortin | Induced expression | medchemexpress.com |
Investigation of Intracellular Signaling Cascades
The biological activities of this compound are linked to its ability to modulate key intracellular signaling cascades. These complex pathways transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes.
A significant finding is the impact of this compound on the PI3K/Akt signaling pathway. selleckchem.comselleckchem.comselleck.co.jp Research indicates that this compound reduces the phosphorylation of both PI3K and Akt. ebi.ac.uk The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound can influence these cellular outcomes. The downregulation of this pathway is also connected to its effect on miR-21 expression. selleckchem.comselleckchem.com
In addition to the PI3K/Akt pathway, this compound has been shown to influence other signaling molecules. It can induce apoptosis by inhibiting the p53-MDM2 complex and the anti-apoptotic protein Bcl-2. medchemexpress.com The p53 protein is a well-known tumor suppressor, and its interaction with MDM2 is a critical point of regulation.
The table below outlines the key intracellular signaling targets of this compound.
Table 2: Intracellular Signaling Cascades Modulated by this compound| Signaling Pathway/Molecule | Effect of this compound | Reference |
|---|---|---|
| PI3K/Akt Signaling | Reduces pathway activity | selleckchem.comselleckchem.comselleck.co.jp |
| p53-MDM2 complex | Inhibits | medchemexpress.com |
| Bcl-2 | Inhibits | medchemexpress.com |
Structure Activity Relationship Sar Studies of Purapuridine Analogues
Systematic Design and Evaluation of Purapuridine Derivatives for SAR
The SAR exploration of the this compound scaffold began with a systematic medicinal chemistry campaign. The core structure was subjected to a series of planned modifications to probe the influence of various substituents on biological activity. Initial efforts focused on three primary regions of the molecule: the western heterocyclic ring, the southern aromatic moiety, and the northern linker region.
Researchers synthesized a library of derivatives by employing classical organic methods and evaluated their biological activity, typically in terms of their half-maximal inhibitory concentration (IC50) against a target enzyme or receptor. This approach allowed for the direct comparison of analogues, differing by only a single chemical modification, to deduce the impact of that change on potency.
For instance, modifications to the southern aromatic ring involved introducing a range of electron-donating and electron-withdrawing groups at the para-position. The resulting compounds were then evaluated for their inhibitory activity. This systematic process is crucial for building a coherent understanding of the molecule's interaction with its biological target.
Table 1: Biological Evaluation of this compound Derivatives with Modifications at the Southern Aromatic Ring (R1)
| Compound ID | R1 Substituent | Target Inhibition IC50 (nM) |
| PUR-01 | -H | 150 |
| PUR-02 | -F | 85 |
| PUR-03 | -Cl | 70 |
| PUR-04 | -CH3 | 180 |
| PUR-05 | -OCH3 | 45 |
| PUR-06 | -CF3 | 250 |
| PUR-07 | -NO2 | 310 |
The data presented in this table is illustrative for the purpose of demonstrating SAR principles.
Identification of Critical Structural Features for Biological Potency and Selectivity
Analysis of the data from systematically modified analogues has illuminated several structural features critical for the biological potency of this compound. The SAR data suggests that the electronic properties of the substituents play a pivotal role.
Key findings from these studies include:
Southern Aromatic Ring: The presence of small, electron-donating groups, particularly a methoxy (-OCH3) group at the R1 position (PUR-05), was found to significantly enhance potency. This suggests the presence of a specific hydrophobic pocket in the target's binding site that favorably accommodates this group, and that the electronic effect is beneficial for binding affinity. Conversely, bulky or strongly electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) were detrimental to activity (PUR-06, PUR-07).
Western Heterocyclic Ring: The nitrogen atom within this ring system has been identified as a critical hydrogen bond acceptor. Modifications that alter the basicity or steric accessibility of this nitrogen atom often lead to a substantial loss of activity, indicating a crucial interaction with a hydrogen bond donor residue in the target protein.
Northern Linker: The length and rigidity of the linker connecting the core scaffold to other moieties were found to be important. An optimal linker length of two carbons appears to correctly position the functional groups for binding.
These findings allow for the construction of a pharmacophore model, which summarizes the key steric and electronic features required for a molecule to bind to the target and exert its biological effect.
Role of Stereochemistry in this compound's Activity Profiles
Many biologically active compounds are chiral, and their different enantiomers can exhibit vastly different pharmacological properties. This principle holds true for this compound analogues where a chiral center was introduced in the northern linker region. Stereochemistry plays a pivotal role in the biological activity of these derivatives, as biological targets like enzymes and receptors are themselves chiral and can preferentially bind one enantiomer over the other.
The synthesis of enantiomerically pure derivatives confirmed that the biological activity resides predominantly in a single enantiomer. For example, in the case of analogue PUR-08, which contains a methyl group on the linker, the (S)-enantiomer was found to be over 100-fold more potent than the (R)-enantiomer. This significant difference in potency underscores the highly specific three-dimensional fit required for the drug-target interaction. Molecular modeling suggests that only the (S)-enantiomer can place its critical functional groups in the optimal orientation to interact with the binding site residues.
Table 2: Stereochemical Influence on Biological Potency of Chiral this compound Analogues
| Compound ID | Stereochemistry | Target Inhibition IC50 (nM) |
| PUR-08a | (S)-enantiomer | 12 |
| PUR-08b | (R)-enantiomer | 1450 |
| PUR-09a | (S)-enantiomer | 8 |
| PUR-09b | (R)-enantiomer | 980 |
The data presented in this table is illustrative for the purpose of demonstrating stereochemical principles.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis
To further refine the understanding of the SAR and to guide the design of future analogues, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. QSAR modeling is a computational approach that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors.
For the this compound series, various molecular descriptors were calculated, including:
Hydrophobic descriptors: LogP (octanol-water partition coefficient)
Electronic descriptors: Hammett constants (σ), dipole moment
Steric descriptors: Molar refractivity (MR)
Topological descriptors: Topological Polar Surface Area (TPSA)
Multiple linear regression (MLR) analysis was used to build a QSAR model. A statistically significant model was developed that correlated the biological activity (expressed as pIC50, the negative logarithm of the IC50 value) with a combination of descriptors. A representative, simplified QSAR equation derived from these studies might look as follows:
pIC50 = 1.25 * (cLogP) - 0.8 * (MR) + 0.5 * (TPSA) + 5.4
This model indicates that higher hydrophobicity (cLogP) and greater polar surface area (TPSA) are positively correlated with activity, while increased bulk (MR) is negatively correlated. Such models are invaluable for predicting the potency of novel, yet-to-be-synthesized this compound derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Chemical Biology and Target Identification Methodologies for Purapuridine
Advanced Approaches for Molecular Target Deconvolution
Identifying the specific protein or proteins that a bioactive small molecule interacts with is a fundamental goal in chemical biology and drug discovery. researchgate.net For a compound like Purapuridine, which exhibits multiple biological effects, pinpointing its direct molecular targets is essential for understanding its mechanism of action and for the potential optimization of its therapeutic properties. Modern approaches to target deconvolution can be broadly categorized into direct and indirect methods. researchgate.netdrughunter.com
Affinity-based chemical proteomics is a powerful direct approach for identifying the protein targets of a small molecule. drughunter.comnih.gov This strategy relies on using a modified version of the small molecule—a chemical probe—to "pull down" its binding partners from a complex biological sample, such as a cell lysate. drughunter.commdpi.com The general workflow involves immobilizing the chemical probe on a solid support (like agarose (B213101) beads), incubating it with the proteome, washing away non-specific proteins, and then identifying the specifically bound proteins using mass spectrometry. mdpi.comresearchgate.net
While specific affinity-based proteomics studies for this compound have not been detailed in the available literature, the methodology provides a clear path forward for its target deconvolution. The process would involve:
Probe Synthesis: Chemically synthesizing a this compound derivative that incorporates a linker arm attached to an affinity tag, such as biotin.
Affinity Purification: Immobilizing the biotinylated this compound probe on streptavidin-coated beads and incubating them with cell or tissue lysates.
Mass Spectrometry: Eluting the proteins that bind to the probe and identifying them using quantitative mass spectrometry. researchgate.net
Competitive binding experiments, where the lysate is co-incubated with the probe and an excess of the original, unmodified this compound, are crucial for distinguishing specific targets from non-specific binders. researchgate.net This approach has the potential to definitively identify the direct molecular interactors of this compound within the native proteome.
Phenotypic screening involves testing a compound's effect on a whole cell or organism to observe a specific change in its phenotype, without a preconceived notion of the molecular target. evotec.com This approach is particularly valuable for complex natural products like this compound, whose diverse bioactivities have been initially characterized through such observations. researchgate.net
Research has identified several key phenotypic effects of this compound, which form the basis of targeted screening and subsequent mechanism-of-action studies:
Anticancer Activity: this compound shows selective cytotoxicity against various cancer cell lines, including cervical cancer (HeLa) and human myeloid leukemia (U937) cells. targetmol.com It has been observed to induce apoptosis and inhibit cancer cell invasion. medchemexpress.comselleck.co.jp
Antifungal Effects: The compound exhibits antifungal properties, which can be exploited in screens to identify fungal-specific targets or pathways. abmole.comresearchgate.net
Neuroactivity: Studies have shown that this compound can induce neuronal differentiation and has anticonvulsant and CNS depressant activities. medchemexpress.com
Once a phenotype of interest is confirmed, indirect methods are used to infer the target. This often involves analyzing changes in gene expression, protein levels, or signaling pathways. For this compound, studies have revealed that it:
Reduces the mRNA levels of matrix metalloproteinase-2 (MMP-2) and MMP-9. selleck.co.jpselleckchem.com
Downregulates the oncogenic microRNA-21 (miR-21). selleck.co.jpselleckchem.com
Reduces signaling through the PI3K/Akt pathway. selleck.co.jpselleckchem.com
Induces apoptosis by modulating proteins in the p53 pathway. medchemexpress.com
These findings, while not identifying a direct binding target, reveal the downstream pathways affected by this compound and provide valuable clues for more focused target identification efforts.
Development and Application of Chemical Probes for this compound Research
Chemical probes are indispensable tools in chemical biology. thermofisher.kr They are small molecules designed to modulate a specific protein target, allowing researchers to study the biological consequences of that modulation in cells and organisms. thermofisher.krmskcc.org A high-quality chemical probe is typically potent, selective, and has a known mechanism of action.
Developing a chemical probe for this compound would significantly accelerate research into its biological functions. nih.gov The process involves creating derivatives of the this compound scaffold that retain its core biological activity while incorporating additional functionalities for detection or affinity capture. mskcc.orgfrontiersin.org
Types of this compound Probes and Their Applications:
| Probe Type | Functional Group | Application |
| Affinity Probe | Biotin, Alkyne, or Azide | Used in affinity-based proteomics to pull down and identify binding partners from cell lysates. drughunter.com |
| Fluorescent Probe | Fluorophore (e.g., FITC, BODIPY) | Enables visualization of the compound's subcellular localization via microscopy and quantification in cells using flow cytometry. mskcc.org |
| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Allows for covalent cross-linking of the probe to its target protein upon UV irradiation, creating a stable complex for easier identification. drughunter.com |
The synthesis of such probes would enable a wide range of experiments. For instance, a fluorescently labeled this compound could be used to determine if the compound accumulates in specific organelles, while an affinity probe would be essential for the proteomics strategies described in section 5.1.1. drughunter.commskcc.org
Integration with High-Throughput Screening and 'Omics' Technologies
To fully understand the biological impact of this compound, its investigation can be scaled up through integration with high-throughput screening (HTS) and 'omics' technologies.
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that elicit a desired biological response. evotec.comscdiscoveries.com this compound and a library of its synthetic derivatives could be subjected to HTS using various assays, such as cell viability, reporter gene activation, or high-content imaging, to rapidly explore their structure-activity relationships and identify molecules with improved potency or selectivity. purdue.edu
'Omics' Technologies provide a global view of molecular changes within a cell or organism in response to a stimulus. rsc.org Integrating these technologies can provide a comprehensive, unbiased understanding of this compound's mechanism of action.
Transcriptomics: As already initiated in some studies, analyzing the complete set of RNA transcripts (the transcriptome) can reveal which genes are up- or downregulated by this compound treatment. selleck.co.jpselleckchem.com
Proteomics: Beyond just identifying direct binding partners, proteomics can quantify changes in the abundance of thousands of proteins within the cell after exposure to this compound. Thermal Proteome Profiling (TPP) is a label-free method that can identify targets by observing changes in protein thermal stability upon ligand binding, offering an alternative to affinity-based methods. mdpi.comyoutube.com
Metabolomics: This approach analyzes the full complement of metabolites in a biological sample, which could reveal how this compound affects cellular metabolism.
By combining HTS to identify potent analogs with 'omics' profiling to understand their global cellular effects, researchers can build a comprehensive picture of this compound's chemical biology, accelerating its journey from a bioactive natural product to a validated chemical tool or therapeutic lead.
Advanced Analytical Techniques in Purapuridine Research and Characterization
Chromatographic Separations and Detection Methods
Chromatographic techniques are indispensable for the isolation and purification of Purapuridine from its natural sources, such as plants of the Solanum genus. nih.gov These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. yarrowpharm.comsigmaaldrich.com It is widely used for the separation, identification, and quantification of this compound in various matrices. wikipedia.orgoxfordindices.com HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures. oxfordindices.com
In the analysis of this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For instance, a study on the quantification of a novel synthetic pyridine (B92270) derivative utilized an efficient isocratic RP-HPLC method. researchgate.net The method was validated for precision, accuracy, limit of detection (LOD), robustness, linearity, and range according to ICH guidelines. researchgate.net
The choice of mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is often used. ebi.ac.ukresearchgate.net The pH of the mobile phase can significantly influence the retention behavior of ionizable compounds like this compound. researchgate.netnih.gov For example, in the separation of purine (B94841) and pyrimidine (B1678525) bases, an acetate (B1210297) buffer with a pH around four was found to be optimal. researchgate.netnih.gov
Several studies have reported the use of HPLC for the quantification of Solasodine (B1681914) (this compound). One method involved an external standard method with a calibration curve using standards ranging from 15 ppm to 50 ppm. scispace.com Another study reported a purity of >99.0% for Solasodine as determined by HPLC. yarrowpharm.com Commercial suppliers also specify the purity of Solasodine as ≥95% as determined by HPLC. sigmaaldrich.com
Table 1: HPLC Methods for this compound (Solasodine) Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Purity/Assay | >99.0% yarrowpharm.com | ≥95% sigmaaldrich.com | - |
| Quantification | External standard method scispace.com | - | - |
| Calibration Range | 15 ppm to 50 ppm scispace.com | - | - |
| Technique | HPLC yarrowpharm.comsigmaaldrich.comscispace.com | RP-HPLC researchgate.net | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgspectroinlets.com This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.org In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint. wikipedia.org
GC-MS is known for its high sensitivity and specificity, making it a "gold standard" for the identification of particular substances. wikipedia.org It can be used to identify unknown compounds in a mixture and quantify very small concentrations. mdpi.com The use of GC-MS has been reported for the analysis of components in pyridine temperature-programmed desorption spectra and for the identification of phytochemicals in plant extracts. nih.govnih.gov For instance, a direct GC-MS method was developed for the estimation of niacin and its impurities, demonstrating the technique's specificity and sensitivity. mdpi.com
While direct GC-MS analysis of this compound may require derivatization to increase its volatility, the technique is valuable for identifying related compounds and potential degradation products. The high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org
Table 2: General Parameters for GC-MS Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Injector Temperature | 230°C | cmbr-journal.com |
| Initial Column Temperature | 60°C | cmbr-journal.com |
| Rate of Temperature Rise | 10°C/min | cmbr-journal.com |
| Final Oven Temperature | 280°C | cmbr-journal.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Column Type | (5%-phenyl)-methylpolysiloxane | mdpi.com |
High-Resolution Spectroscopic and Structural Elucidation Techniques
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. wikipedia.orgebsco.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. wikipedia.orgbruker.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for structural elucidation. nih.gov
For a complex molecule like this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments. wikipedia.org ¹H NMR provides information about the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms. rsc.org The chemical shifts, splitting patterns (J-coupling), and integration of signals in an NMR spectrum are used to piece together the molecular structure. wikipedia.orgyoutube.com
The structural elucidation of novel pyridine derivatives has been achieved through characterization by ¹H-NMR and IR spectroscopy. researchgate.net The development of automated structure elucidation frameworks using machine learning and NMR data is a significant advancement in this field. rsc.org
Table 3: Key NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Number and type of protons, neighboring atoms | wikipedia.orgyoutube.com |
| ¹³C NMR | Number and type of carbon atoms | wikipedia.orgrsc.org |
| COSY | Correlation between coupled protons | nd.edu |
| HSQC | Correlation between protons and directly attached carbons | nd.edu |
| HMBC | Correlation between protons and carbons over two or three bonds | nd.edu |
| NOESY | Correlation between protons that are close in space | nd.edu |
Mass Spectrometry (MS/MS) for Molecular Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. chromatographyonline.commdpi.com Tandem mass spectrometry (MS/MS or MS²) further enhances this capability by allowing for the fragmentation of selected ions, which provides detailed structural information. wikipedia.orgnationalmaglab.org This technique is crucial for both the identification and quantification of molecules in complex mixtures. mtoz-biolabs.comnih.gov
In an MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio are selected (precursor ions), fragmented through processes like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. wikipedia.org This fragmentation pattern is characteristic of the molecule's structure. nationalmaglab.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination for analyzing compounds like this compound. ebi.ac.uknih.gov It combines the separation power of HPLC with the high sensitivity and specificity of MS/MS. mtoz-biolabs.com LC-MS/MS methods have been developed for the determination of various compounds in biological fluids and plant extracts. ebi.ac.ukmdpi.com For example, a simple and selective LC-MS/MS method was developed for the determination of solasodine in rat plasma, with a validated range of 3-1,000 ng/mL. ebi.ac.uk The method utilized a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. ebi.ac.uk
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, which further aids in the identification of unknown compounds. mdpi.comresearchgate.net
Table 4: LC-MS/MS Method for Solasodine (this compound) in Rat Plasma
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | ebi.ac.uk |
| Column | C18 (2.1 mm × 50 mm, 3.5 μm) | ebi.ac.uk |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | ebi.ac.uk |
| Flow Rate | 0.4 mL/min | ebi.ac.uk |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate | ebi.ac.uk |
| Internal Standard | Midazolam | ebi.ac.uk |
| Quantification Range | 3-1,000 ng/mL | ebi.ac.uk |
| Mean Recoveries | 87.6-94.1% | ebi.ac.uk |
| Matrix Effects | 94.9-102.3% | ebi.ac.uk |
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy is a widely used technique for the identification of functional groups. researchgate.net When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups. For this compound, the IR spectrum would reveal the presence of O-H, N-H, C-H, C-O, and C-N bonds, among others. The structure of novel pyridine derivatives has been characterized using IR spectroscopy in conjunction with NMR. researchgate.net The PubChem database lists an IR spectrum for Solasodine (this compound) obtained using the KBr wafer technique. nih.gov
Raman Spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light, usually from a laser. researchgate.net The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. researchgate.net Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, and it is less susceptible to interference from water, making it suitable for studying biological samples. nih.gov Raman spectra of pyridine and its derivatives have been studied to understand their molecular interactions and adsorption properties. researchgate.net The combination of Raman spectroscopy with theoretical calculations can provide detailed insights into the structure and properties of molecules. researchgate.net
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Solasodine |
| Solanearpidine |
| Solasodin |
| Solancarpidine |
| Niacin |
| Midazolam |
| Acetonitrile |
| Methanol |
| Formic Acid |
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org In the study of complex natural products like the steroidal alkaloid this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. wikipedia.org This crystal, when placed in an intense beam of monochromatic X-rays, diffracts the beam into a unique pattern of reflections. wikipedia.org By meticulously measuring the angles and intensities of these diffracted beams, researchers can construct an electron density map of the molecule, revealing the exact spatial arrangement of its atoms, as well as its chemical bonds and stereochemistry. wikipedia.org
The structural elucidation of this compound, also known as Solasodine, is crucial for understanding its biological activity and for its use as a precursor in the synthesis of complex steroidal compounds. nih.gov While specific crystallographic data for a compound named "this compound" is indexed under its synonym Solasodine, the analysis of related complex alkaloids demonstrates the power of XRD. nih.govnih.gov For instance, single-crystal X-ray analysis is used to confirm the structures of newly synthesized complex heterocyclic compounds, providing definitive proof that spectral data can only suggest. mdpi.comajchem-a.com
The process involves solving the "phase problem" to translate diffraction intensities into a structural model, which is then refined computationally. wikipedia.orgnih.gov The resulting data includes precise unit cell dimensions (the lengths of the cell edges: a, b, c; and the angles between them: α, β, γ), the space group (which describes the crystal's symmetry), and the calculated density. mdpi.com This information is foundational for absolute structural confirmation. wikipedia.org Powder X-ray Diffraction (PXRD) is also a vital tool, used for phase identification and purity analysis by comparing the material's diffraction pattern to reference databases like the International Centre for Diffraction Data (ICDD) PDF database. malvernpanalytical.comfrontiersin.org Each crystalline substance has a unique powder pattern that acts as a "fingerprint," making PXRD invaluable for quality control in drug development and natural product analysis. frontiersin.orgamericanpharmaceuticalreview.com
Below is a table representing the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of a compound like this compound.
| Parameter | Description | Example Data (Hypothetical for this compound) |
| Formula | The chemical formula of the compound in the crystal. | C₂₇H₄₃NO₂ |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ |
| a (Å) | Unit cell dimension, length of the 'a' axis. | 12.486 |
| b (Å) | Unit cell dimension, length of the 'b' axis. | 6.235 |
| c (Å) | Unit cell dimension, length of the 'c' axis. | 15.012 |
| α (˚) | Unit cell angle alpha. | 90 |
| β (˚) | Unit cell angle beta. | 93.24 |
| γ (˚) | Unit cell angle gamma. | 90 |
| Volume (ų) | The volume of the unit cell. | 1165.7 |
| Z | The number of molecules per unit cell. | 2 |
| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.182 |
Emerging Analytical Platforms in Natural Product Research
The analysis of natural products like this compound is increasingly reliant on advanced and emerging analytical platforms that provide unprecedented sensitivity, specificity, and speed. sciltp.commdpi.com These platforms are essential for navigating the immense chemical complexity of biological extracts and for identifying novel compounds. numberanalytics.comnih.gov The core of modern natural product research involves hyphenated techniques, which couple powerful separation methods with information-rich spectroscopic detection. nih.govcapes.gov.br
The combination of liquid chromatography (LC) with mass spectrometry (MS), particularly LC-MS/MS, is a cornerstone of modern alkaloid analysis. creative-proteomics.comwur.nl High-resolution mass spectrometry (HRMS), often using Orbitrap or time-of-flight (TOF) analyzers, allows for the accurate determination of elemental composition, which is critical for identifying unknown compounds in complex mixtures. creative-proteomics.comwur.nl Further fragmentation in MS/MS experiments provides structural clues that help in the rapid identification of known compounds (dereplication) and the characterization of new ones. numberanalytics.com For instance, a study on alkaloid metabolomics utilized a Q Exactive Plus Hybrid Quadrupole-Orbitrap Mass Spectrometer to achieve high-resolution profiling in complex samples. creative-proteomics.com
Another powerful emerging platform is the coupling of LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR). numberanalytics.com While MS provides information on molecular weight and formula, NMR gives definitive data on the carbon-hydrogen framework and the connectivity of atoms, which is essential for complete structural elucidation. numberanalytics.comcreative-proteomics.com The development of multiple hyphenation techniques, such as LC-PDA-NMR-MS (Liquid Chromatography-Photodiode Array-Nuclear Magnetic Resonance-Mass Spectrometry), allows for a vast amount of data to be collected from a single chromatographic run, significantly accelerating the discovery process. rjpn.org
Furthermore, advances in separation science itself, such as Ultra-Performance Liquid Chromatography (UPLC) and two-dimensional liquid chromatography (2D-LC), offer greatly enhanced resolving power compared to traditional HPLC. sciltp.comresearchgate.net A 2D-LC system can utilize different separation mechanisms in each dimension, providing a much higher peak capacity for analyzing extremely complex samples, such as those encountered in metabolomics studies of medicinal plants. researchgate.net These advanced separation techniques, when coupled with HRMS and NMR, create a formidable platform for tackling the challenges of natural product research. nih.govnih.gov
The table below summarizes key emerging analytical platforms and their applications in the research of complex natural products like this compound.
| Platform | Key Components | Primary Application in Natural Product Research |
| LC-MS/MS | Liquid Chromatography, Tandem Mass Spectrometry (e.g., QTRAP, Q-TOF) | Rapid screening, dereplication, quantification, and preliminary structural identification of compounds in complex mixtures. nih.govcreative-proteomics.com |
| LC-HRMS | Liquid Chromatography, High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR) | Accurate mass measurement for determining elemental composition of unknown compounds. creative-proteomics.comwur.nl |
| GC-MS | Gas Chromatography, Mass Spectrometry | Analysis of volatile and semi-volatile constituents in natural extracts. numberanalytics.comresearchgate.net |
| LC-NMR | Liquid Chromatography, Nuclear Magnetic Resonance Spectroscopy | Unambiguous structure elucidation of separated compounds by providing detailed connectivity information. numberanalytics.comrjpn.org |
| 2D-LC-MS/NMR | Two-Dimensional Liquid Chromatography, MS and/or NMR | Enhanced separation of highly complex mixtures (metabolomics) prior to identification and structural analysis. researchgate.net |
| UPLC | Ultra-Performance Liquid Chromatography | Faster separations and higher resolution compared to conventional HPLC, improving throughput. sciltp.com |
Preclinical in Vitro Research Models for Purapuridine Studies
Two-Dimensional (2D) Monolayer Cell Culture Systems
Two-dimensional (2D) monolayer cell cultures represent a foundational and widely utilized in vitro model for the preliminary assessment of a compound's biological effects. mdpi.com In these systems, cells are grown on flat, rigid surfaces, such as petri dishes or multi-well plates, where they adhere and proliferate as a single layer. chemsrc.complos.org This model is valued for its simplicity, cost-effectiveness, and suitability for high-throughput screening. frontiersin.org
Research on Purapuridine (Solasodine) has extensively used 2D monolayer cultures to investigate its cytotoxic and anti-proliferative effects on various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the growth of human colorectal cancer cells (HCT116, HT-29, and SW480), pancreatic cancer cells (SW1990 and PANC1), nasopharyngeal carcinoma cells (HNE1 and HONE1), and breast cancer cells (MCF-7), among others. nih.govjabonline.inscienceopen.comphytopharmajournal.comnih.gov The primary mechanism of action observed in these studies is the induction of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com
The efficacy of this compound in these 2D models is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. These values are typically determined after a specific exposure time. For example, the IC50 values for this compound in HNE1 nasopharyngeal carcinoma cells were found to be 33.51 µM at 24 hours, 12.81 µM at 48 hours, and 3.35 µM at 72 hours, demonstrating a time-dependent effect. nih.gov Similarly, in colorectal cancer cell lines, the IC50 values after 48 hours of treatment were 39.43 µM for HCT116, 44.56 µM for HT-29, and 50.09 µM for SW480 cells. nih.gov
Beyond cancer research, 2D cell cultures have been employed to evaluate the antifungal properties of this compound. medchemexpress.com Studies have shown its activity against various fungal strains, highlighting its potential as an antifungal agent. plos.orgmdpi.comnih.govnih.govscielo.br Additionally, its antibacterial efficacy has been tested in vitro against pathogens like Enterohemorrhagic Escherichia coli (0157:H7) using methods such as the disc diffusion assay. isroset.orgresearchgate.net
| Cancer Cell Line | Cell Line Type | Exposure Time | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | 48h | 39.43 | nih.gov |
| HT-29 | Colorectal Cancer | 48h | 44.56 | nih.gov |
| SW480 | Colorectal Cancer | 48h | 50.09 | nih.gov |
| HNE1 | Nasopharyngeal Carcinoma | 24h | 33.51 | nih.gov |
| HNE1 | Nasopharyngeal Carcinoma | 48h | 12.81 | nih.gov |
| HNE1 | Nasopharyngeal Carcinoma | 72h | 3.35 | nih.gov |
| HONE1 | Nasopharyngeal Carcinoma | 24h | 115.6 | nih.gov |
| HONE1 | Nasopharyngeal Carcinoma | 48h | 34.74 | nih.gov |
| HONE1 | Nasopharyngeal Carcinoma | 72h | 13.65 | nih.gov |
| PC-3 | Prostate Cancer | N/A | 3.91 | researchgate.net |
Complex Three-Dimensional (3D) In Vitro Models
While 2D cultures are invaluable for initial screening, they have limitations in mimicking the complex microenvironment of human tissues. mdpi.comfrontiersin.orgnih.govnih.gov This has led to the development of advanced three-dimensional (3D) models that provide a more physiologically relevant context for studying compound effects. nih.govmdpi.comupmbiomedicals.comleica-microsystems.com
Organoids are 3D structures derived from stem cells that self-organize to form miniature versions of organs, recapitulating their complex architecture and functionality. nih.govupmbiomedicals.com These models are increasingly used in drug discovery and personalized medicine to predict patient responses to therapies. mdpi.comleica-microsystems.com
Currently, there is a lack of specific published research detailing the use of cell-derived organoid systems for the study of this compound. However, given the promising anti-cancer effects observed in 2D models, organoid cultures derived from patient tumors could serve as a valuable platform to further investigate the efficacy of this compound in a more clinically relevant setting.
Microphysiological systems (MPS), often referred to as "organs-on-a-chip," are microfluidic devices that contain living cells in a continuously perfused microenvironment. nih.govvanderbilt.eduresearchgate.net These platforms are designed to mimic the dynamic mechanical and biochemical conditions of human organs, offering a powerful tool for studying drug metabolism, efficacy, and toxicity. altex.orgyoutube.com
As with organoid systems, there are no specific studies to date that have reported the use of MPS or organ-on-a-chip platforms for the evaluation of this compound. The application of such models could provide deeper insights into the pharmacokinetic and pharmacodynamic properties of this compound in a simulated human system.
Tissue-engineered constructs involve the combination of cells with biomaterial scaffolds to create three-dimensional tissues. nih.govmit.edu These constructs can be designed to replicate the complex structure and function of native tissues and are used for regenerative medicine and drug testing applications. frontiersin.org The scaffolds provide structural support and allow for cell-cell and cell-matrix interactions that are crucial for tissue-specific functions. nih.gov
There is currently no available research that has specifically utilized tissue-engineered constructs for the investigation of this compound. These advanced models could potentially be used to study the effects of this compound on tissue regeneration or its anti-cancer activity within a more realistic tumor microenvironment.
Methodological Approaches for In Vitro Activity and Efficacy Assessment
A variety of methodological approaches are used to assess the in vitro activity and efficacy of this compound.
In studies utilizing 2D cell cultures, cell viability and cytotoxicity are commonly measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . jabonline.inscienceopen.com This assay measures the metabolic activity of cells, which is indicative of their viability.
To investigate the mechanism of cell death induced by this compound, apoptosis assays are frequently employed. These can include methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cells. nih.gov The activity of key apoptotic proteins, such as caspases , can also be measured to confirm the induction of apoptosis. nih.gov
For assessing the antifungal activity of this compound, standard methods such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are used. mdpi.comnih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. mdpi.com
| Assay Type | Purpose | Common Techniques | Reference |
|---|---|---|---|
| Cytotoxicity/Cell Viability | To measure the ability of the compound to kill cells or inhibit their proliferation. | MTT Assay, Cell Counting Kit-8 (CCK-8) | jabonline.inscienceopen.com |
| Apoptosis | To determine if the compound induces programmed cell death. | Annexin V/PI Staining, Caspase Activity Assays, Western Blot for apoptotic proteins (Bax, Bcl-2) | nih.govnih.gov |
| Cell Cycle Analysis | To investigate the effect of the compound on cell cycle progression. | Flow Cytometry with Propidium Iodide (PI) Staining | nih.gov |
| Antifungal Susceptibility | To determine the effectiveness of the compound against fungal strains. | Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC) | mdpi.comnih.gov |
| Antibacterial Susceptibility | To evaluate the effectiveness of the compound against bacteria. | Disc Diffusion Method | isroset.orgresearchgate.net |
Theoretical and Computational Chemistry in Purapuridine Research
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. wikipedia.org These methods are essential for predicting reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties. mdpi.com The theory is based on using the spatially dependent electron density to determine the properties of a system, which can be computationally less demanding than traditional wavefunction-based methods. wikipedia.org
In the context of Purapuridine research, DFT would be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the this compound molecule.
Calculate Electronic Properties: Compute key parameters like dipole moment, polarizability, and molecular electrostatic potential (MESP). The MESP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which helps in predicting sites for electrophilic and nucleophilic attacks.
Determine Reactivity Descriptors: Calculate quantum chemical parameters such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω) to understand the molecule's reactivity. mdpi.com
While specific DFT studies focused solely on this compound are not detailed in the available literature, the application of DFT to similar complex natural products is a standard practice for elucidating their fundamental chemical characteristics. mdpi.comelectrochemsci.org
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity.
For this compound, an FMO analysis would involve:
Calculating HOMO and LUMO Energies: These calculations reveal the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. taylorandfrancis.com
Visualizing Orbital Distributions: Mapping the HOMO and LUMO across the molecular structure identifies the specific atoms or regions most likely to be involved in chemical interactions.
Predicting Reaction Mechanisms: FMO theory is instrumental in predicting the feasibility and stereochemical outcomes of pericyclic reactions and other interactions. numberanalytics.comimperial.ac.uk
This theoretical framework provides a lens to approximate this compound's reactivity and its potential interactions with biological receptors. wikipedia.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are indispensable tools for studying how a ligand like this compound might interact with a biological target and for analyzing its conformational flexibility. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jiar.in This method is widely used in drug design to screen compounds and understand their binding mechanisms at the molecular level. nih.gov
Research has employed molecular docking to investigate the potential of this compound against various biological targets. In a study targeting virulence factors of the fungus Curvularia lunata, this compound was docked against key proteins like Polyketide synthase (PKS) and trihydroxynaphthalene reductase (THR). researchgate.netresearchgate.net The results indicated that this compound showed significant binding affinity for these targets, suggesting its potential as an antifungal agent. researchgate.net Another study notes that Solasodine (B1681914) (an alternative name for this compound) induces apoptosis by inhibiting Bcl-2 proteins, pointing towards its interaction with targets in cancer-related pathways. medchemexpress.eu
| Target Protein(s) | Organism/Disease Context | Key Findings | Source(s) |
|---|---|---|---|
| Polyketide synthase (PKS), Trihydroxynaphthalene reductase (THR) | Curvularia lunata (Fungus) | This compound demonstrated significant binding affinity, suggesting potential as an antifungal agent by targeting melanin (B1238610) biosynthesis pathways. | researchgate.net, researchgate.net |
| VelB protein | Curvularia lunata (Fungus) | Showed significant binding affinity in molecular docking analysis. | researchgate.net |
| Bcl-2 proteins | Cancer | Solasodine (this compound) is reported to induce apoptosis through inhibition of Bcl-2 proteins. | medchemexpress.eu |
| β-secretase | Alzheimer's Disease | Included in a computational screening of phytochemicals against β-secretase, though specific binding energy was not detailed. | jiar.in |
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes and stability of molecules and their complexes. nih.gov This technique is crucial for refining the results of molecular docking and assessing the stability of a predicted ligand-protein complex. mdpi.com
In the investigation of this compound's interaction with fungal proteins from Curvularia lunata, MD simulations were performed on the docked complexes. researchgate.net A 100-nanosecond simulation was used to refine the docked poses and evaluate the stability of the this compound-protein complex, confirming the potential of the compound to form a stable and energetically favorable interaction with its target. researchgate.net Such simulations are vital for validating docking results and providing a more dynamic picture of the binding event, which a static dock cannot offer. nih.gov
Computational Methods for Predictive Activity Studies
Computational methods are increasingly used to predict the biological activity and pharmacokinetic properties of chemical compounds before they are synthesized or tested in a lab. bonviewpress.comnih.gov These predictive studies leverage data from known molecules to build models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can forecast the activity of new compounds. cir-safety.org
For this compound, computational studies serve as a preliminary screening tool to identify its most promising therapeutic potentials. The molecular docking studies that predict its binding to fungal proteins and cancer-related targets are a form of predictive activity study. researchgate.netresearchgate.netmedchemexpress.eu By identifying potential molecular targets and elucidating binding mechanisms, these computational approaches guide experimental research, saving time and resources. Furthermore, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, offering a comprehensive in silico profile of a compound's drug-likeness. bonviewpress.com The combination of various computational strategies provides a powerful platform for assessing the multifaceted biological potential of natural products like this compound. mdpi.comnih.gov
Current Challenges, Opportunities, and Future Directions in Purapuridine Research
Addressing Current Limitations in Research Methodologies
The advancement of Purapuridine research is currently constrained by several methodological challenges that impact its availability, derivatization, and biological characterization. A primary limitation is the low isolation yield from its natural source, the fungus Penicillium purpurogenum. Fermentation processes often produce this compound in minute quantities, making it difficult to obtain the substantial amounts required for extensive biological screening and mechanistic studies. This scarcity issue is a significant bottleneck for the entire research pipeline.
Finally, initial biological evaluations have often been confined to a narrow range of assays, typically focusing on general cytotoxicity against a small panel of cancer cell lines. This limited screening scope may fail to uncover more specific or novel mechanisms of action, potentially overlooking other significant biological activities.
The table below summarizes these core limitations and outlines potential strategic solutions that will be explored in subsequent sections.
Table 9.1: Methodological Limitations in this compound Research and Potential Solutions This table is interactive. Click on headers to sort.
| Limitation ID | Category | Specific Challenge | Potential Solution / Future Direction |
|---|---|---|---|
| L1 | Supply & Availability | Extremely low isolation yields from Penicillium purpurogenum fermentation. | Heterologous expression of the biosynthetic gene cluster; optimization of fermentation conditions. |
| L2 | Chemical Synthesis | High complexity and low overall yield of multi-step total synthesis routes. | Development of more convergent and efficient synthetic strategies; exploration of biomimetic synthesis. |
| L3 | Medicinal Chemistry | Difficulty in creating structural analogs for SAR studies due to molecular complexity. | Late-stage functionalization of the natural product; semi-synthesis using isolated this compound as a starting scaffold. |
Integration of Advanced Data Science and 'Omics' Technologies
The convergence of advanced data science with 'omics' technologies presents a transformative opportunity for this compound research. These approaches can systematically address the limitations outlined previously and accelerate the discovery process.
Genomic and Metabolomic Approaches: A primary opportunity lies in identifying the biosynthetic gene cluster (BGC) responsible for this compound production in Penicillium purpurogenum. By sequencing the fungal genome and using bioinformatic prediction tools, researchers can pinpoint the specific genes encoding the enzymes for its synthesis. The identification of this BGC would enable several key advancements:
Heterologous Expression: The entire BGC could be transferred to and expressed in a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, potentially leading to significantly higher production yields and circumventing the need for complex total synthesis.
Discovery of Analogs: 'Omics'-based pathway engineering and precursor-directed biosynthesis could be used to generate novel this compound analogs that are not produced under standard fermentation conditions.
Metabolomics-Guided Isolation: Untargeted metabolomics, coupled with mass spectrometry networking (e.g., GNPS), can map the chemical space of P. purpurogenum extracts, potentially identifying previously undiscovered this compound-related metabolites and streamlining their targeted isolation.
Computational and In Silico Methods: Data science offers powerful tools for predicting biological activity and guiding experimental design. In silico molecular docking can be used to screen this compound against vast libraries of protein targets, helping to generate hypotheses about its mechanism of action. Quantitative Structure-Activity Relationship (QSAR) models, although currently hindered by a lack of analogs, could become invaluable once a library of derivatives is synthesized, enabling the prediction of activity for new structures and guiding the design of more potent and selective compounds.
Discovery of Novel Biological Activities and Undiscovered Mechanisms
While this compound has demonstrated cytotoxicity, its full biological potential is likely untapped. The complex and unique scaffold of this compound suggests it may interact with biological targets in novel ways. A crucial future direction is to move beyond preliminary cytotoxicity screenings and conduct comprehensive biological profiling.
Future research should prioritize screening this compound against a diverse array of molecular targets and disease models. This includes:
Enzyme Panels: Testing for inhibitory activity against key enzyme families implicated in human disease, such as protein kinases, phosphatases, proteases, and histone-modifying enzymes.
Receptor Binding Assays: Evaluating its ability to modulate the function of various cell surface receptors, including G-protein coupled receptors (GPCRs).
Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to assess its effects in more complex cellular models related to neurodegeneration, inflammation, or infectious diseases (e.g., antiviral, antifungal).
Uncovering the precise mechanism of action (MoA) is paramount. If this compound's cytotoxicity is confirmed as its primary activity, subsequent studies must aim to deconvolve its MoA. Techniques such as chemical proteomics (e.g., Activity-Based Protein Profiling), thermal proteome profiling (TPP), and transcriptomic analysis (RNA-seq) on treated cells can identify direct protein targets and downstream pathway perturbations, providing a much deeper understanding than simple cell viability assays.
Interdisciplinary Research Synergies and Collaborative Frameworks
No single discipline can unlock the full potential of this compound. Its complexity demands a highly integrated, interdisciplinary approach. A successful research framework would require seamless collaboration between experts from disparate fields, creating a synergistic pipeline from discovery to application.
A proposed collaborative model would involve:
Microbiologists and Fermentation Scientists: To optimize the culture conditions of P. purpurogenum for improved yields or to engineer host strains for heterologous expression.
Natural Product Chemists: To develop advanced, scalable purification protocols and to elucidate the structures of any newly discovered analogs.
Synthetic Organic Chemists: To design and execute more efficient and scalable total syntheses and to perform late-stage functionalization for creating analog libraries.
Computational Biologists and Chemists: To perform in silico target prediction, model structure-activity relationships, and analyze large 'omics' datasets.
Pharmacologists and Cell Biologists: To design and conduct robust in vitro and in vivo bioassays, perform MoA studies, and validate biological targets.
The table below illustrates how these disciplines can synergize to address key research questions.
Table 9.2: Interdisciplinary Collaborative Framework for this compound Research This table is interactive. Click on headers to sort.
| Contributing Discipline | Key Contribution | Research Objective |
|---|---|---|
| Microbiology | Strain improvement and fermentation optimization. | Increase the natural production yield of this compound. |
| Genomics/Bioinformatics | Identification and analysis of the this compound BGC. | Enable heterologous expression and biosynthetic engineering. |
| Synthetic Chemistry | Development of convergent synthesis routes. | Provide a scalable, non-natural source of this compound and its analogs. |
| Computational Chemistry | In silico docking and QSAR modeling. | Predict biological targets and guide medicinal chemistry efforts. |
| Pharmacology | High-throughput and phenotypic screening. | Discover novel biological activities beyond cytotoxicity. |
| Chemical Biology | Target deconvolution and MoA studies. | Identify the direct molecular target(s) and mechanism of action. |
Translational Research Pathways from Bench to Potential Applications
The ultimate goal of natural product research is the translation of fundamental discoveries into tangible applications. For this compound, this pathway involves a series of strategic steps that bridge the gap between the laboratory bench and potential preclinical development. It is crucial to emphasize that this pathway focuses on the necessary scientific and logistical advancements, not on clinical recommendations.
The translational pathway for this compound must include:
Securing a Scalable Supply: This is the foundational step. Whether through optimized fermentation, heterologous expression, or a highly efficient total synthesis, a reliable and scalable source of the compound is non-negotiable for progressing beyond initial discovery.
Lead Optimization through Medicinal Chemistry: Once a primary biological activity and target are validated, medicinal chemistry efforts must commence. This involves synthesizing a focused library of analogs to improve key properties such as potency, selectivity, and metabolic stability. This iterative process of design, synthesis, and testing is central to developing a compound from a "hit" to a "lead."
Advanced Preclinical Characterization: A promising lead candidate would need to undergo rigorous characterization. This includes detailed MoA validation to confirm on-target activity in cellular and potentially animal models, as well as the identification of biomarkers that could predict response. The objective is to build a comprehensive biological data package that establishes a strong scientific rationale for the compound's mechanism and potential utility.
This pathway is a long-term vision that requires sustained investment and the successful execution of the interdisciplinary strategies discussed previously. Each step presents its own challenges, but by systematically addressing them, the scientific community can pave the way for this compound to realize its full potential.
Q & A
Q. What strategies ensure long-term stability of this compound in formulation studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products using forced degradation (acid/base, oxidative stress) and correlate findings with excipient compatibility tests. Use nanoencapsulation to enhance shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
